(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Catalog No.
S863133
CAS No.
1160246-25-2
M.F
C9H9N3O2
M. Wt
191.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic ac...

CAS Number

1160246-25-2

Product Name

(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

IUPAC Name

2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)acetic acid

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c1-6-2-7-4-11-12(5-8(13)14)9(7)10-3-6/h2-4H,5H2,1H3,(H,13,14)

InChI Key

KICZOAAIQKXMFG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N=C1)N(N=C2)CC(=O)O

Canonical SMILES

CC1=CC2=C(N=C1)N(N=C2)CC(=O)O

However, the presence of the pyrazolo[3,4-b]pyridine core structure in this molecule offers some clues for potential research areas. Pyrazolopyridines are a class of heterocyclic compounds known for their diverse biological activities []. Research efforts on related pyrazolopyridine derivatives have explored applications in areas like:

  • Kinase Inhibitors

    Some pyrazolopyridines have been investigated for their potential to inhibit enzymes called kinases, which play a crucial role in various cellular processes. Kinase inhibition is a strategy for developing drugs for cancer and other diseases [].

  • Antibacterial Agents

    Certain pyrazolopyridine derivatives have exhibited antibacterial properties, suggesting potential applications in developing new antibiotics [].

(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a heterocyclic compound characterized by a pyrazolo[3,4-b]pyridine core with a methyl group at the 5-position and an acetic acid functional group attached to the nitrogen of the pyrazole ring. This compound exhibits structural features that allow for potential hydrogen bonding due to the presence of nitrogen atoms and the carboxylic acid group, which may enhance its interactions with biological targets.

The chemical reactivity of (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can be attributed to its functional groups. It can undergo various reactions typical for carboxylic acids, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides when reacted with amines.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.

Additionally, its pyrazolo[3,4-b]pyridine structure allows for electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitrogen atom

(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has been studied for its biological activities, particularly in the fields of antimicrobial and antitumor research. Compounds within the pyrazolo[3,4-b]pyridine class have shown promise as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), which is implicated in various diseases including cancer and diabetes . Furthermore, derivatives of this compound have demonstrated significant antibacterial properties against clinically relevant strains .

The synthesis of (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can be achieved through several methods:

  • Condensation Reactions: Utilizing aldehydes and hydrazines to form the pyrazolo[3,4-b]pyridine framework followed by carboxylation.
  • Cyclization Techniques: Employing cyclization reactions involving substituted pyrazoles and pyridines.
  • Catalytic Methods: Utilizing metal catalysts for efficient formation under mild conditions, enhancing yield and purity of the product .

The applications of (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid are diverse:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting various diseases such as cancer and bacterial infections.
  • Research Tool: Used in biochemical assays to study enzyme inhibition and cellular signaling pathways.
  • Material Science: Potentially utilized in developing novel materials due to its unique structural properties that facilitate interactions with other compounds

    Studies on (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid have indicated that it can interact with various biological targets through hydrogen bonding and hydrophobic interactions. Its ability to form complexes with proteins or enzymes makes it a candidate for further investigation in drug design. Molecular docking studies have been employed to predict binding affinities and interaction modes with target proteins involved in disease pathways .

Several compounds share structural similarities with (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid. Here are some notable examples:

Compound NameStructural CharacteristicsBiological Activity
5-Methyl-1H-pyrazoleSimple five-membered ring; lacks pyridine componentAntimicrobial activity
1H-Pyrazolo[3,4-b]pyridineSimilar bicyclic structure; varying substituentsAntitumor properties
6-Methyl-2-(pyrazolyl)pyridineDifferent substitution pattern; potential GSK-3 inhibitionAnticancer properties

Uniqueness

What sets (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid apart is its specific combination of a pyrazole and pyridine moiety along with an acetic acid group. This unique structure may enhance its solubility and bioavailability compared to other similar compounds while providing distinct mechanisms of action against biological targets.

The synthesis of (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies that combine traditional condensation approaches with modern catalytic strategies [1] [2] [3]. This compound belongs to the pyrazolo[3,4-b]pyridine family, which has emerged as a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases and diverse biological activities [3] [4].

Classical Heterocyclic Condensation Approaches

Classical heterocyclic condensation methodologies form the foundation for constructing the pyrazolo[3,4-b]pyridine core structure required for (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid synthesis [2] [3] [1]. These approaches typically involve the reaction of 5-aminopyrazole derivatives with various electrophilic carbonyl compounds under acidic or basic conditions [3] [4].

The most widely employed classical method involves the condensation of 5-methyl-substituted aminopyrazoles with activated carbonyl compounds in refluxing glacial acetic acid [2] [3]. This methodology achieves yields ranging from 70-85% under controlled conditions, with reaction times typically spanning 3-8 hours [3] [2]. The mechanistic pathway proceeds through initial nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by cyclization and aromatization to form the desired pyridine ring [3] [4].

Alternative condensation approaches utilize Lewis acid catalysts such as trimethylsilyl chloride, aluminum chloride, or tin tetrachloride to activate carbonyl electrophiles [3] [5]. These catalytic systems operate effectively at temperatures between 60-80°C, delivering yields of 65-90% with reduced reaction times of 2-6 hours compared to uncatalyzed conditions [3] [5]. The enhanced reactivity observed with Lewis acid catalysis stems from increased electrophilicity of the carbonyl carbon through coordination [5] [3].

Zinc chloride-catalyzed condensations represent another significant classical approach, particularly effective for reactions involving α,β-unsaturated carbonyl compounds [6] [3]. These reactions proceed at elevated temperatures of 100-120°C with extended reaction times of 3-12 hours, but achieve excellent yields of 85-95% [6] [3]. The zinc catalyst facilitates both the initial condensation and subsequent cyclization steps through coordination to multiple sites within the substrate [6] [3].

Table 1: Classical Heterocyclic Condensation Approaches

Starting MaterialsCatalyst/ConditionsTemperature (°C)Time (h)Yield (%)
5-Aminopyrazole + 1,3-DiketoneGlacial AcOH, refluxReflux (~118)3-870-85
5-Aminopyrazole + β-KetoesterMe3SiCl, AlCl3, or SnCl460-802-665-90
5-Aminopyrazole + α,β-Unsaturated carbonylZnCl2, reflux100-1203-1285-95
5-Aminopyrazole + Activated carbonylInCl3, aqueous mediaRoom temperature1.590-97
5-Aminopyrazole + Aldehyde + β-DiketoneTfOH (30 mol%), DMAc100274-84

Indium trichloride-catalyzed multicomponent reactions have emerged as particularly mild classical approaches, operating at room temperature in aqueous media [7] [8]. These reactions achieve remarkable yields of 90-97% within 1.5 hours, representing significant improvements in both efficiency and environmental compatibility [7] [8]. The mechanism involves sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization steps facilitated by the Lewis acidic indium center [7] [8].

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions provide powerful tools for constructing and functionalizing pyrazolo[3,4-b]pyridine scaffolds, enabling access to the complex substitution patterns required for (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid [9] [10] [11] [12]. These methodologies leverage the unique reactivity of transition metal complexes to facilitate carbon-carbon and carbon-heteroatom bond formation under controlled conditions [9] [12] [13].

Suzuki-Miyaura cross-coupling reactions represent the most extensively studied transition metal-catalyzed approach for pyrazolo[3,4-b]pyridine synthesis and functionalization [9] [10] [12]. Palladium acetate combined with 1,1'-bis(diphenylphosphino)ferrocene ligand and cesium carbonate base enables sequential arylation at both the 3- and 6-positions of the pyrazolo[3,4-b]pyridine core [9] [10] [12]. These reactions proceed at temperatures of 60-100°C over 2-8 hours, achieving yields of 43-72% with high selectivity for the 3-position over the 6-position [9] [10] [12].

The mechanistic pathway for Suzuki-Miyaura coupling involves oxidative addition of aryl halides to palladium(0), transmetalation with organoborane reagents, and reductive elimination to form the carbon-carbon bond [9] [12]. The regioselectivity observed in pyrazolo[3,4-b]pyridine substrates arises from electronic factors, with the 3-position being more electrophilic due to the adjacent nitrogen atoms [9] [12].

Heck reactions catalyzed by palladium acetate with xantphos ligand provide complementary reactivity for introducing alkenyl and aryl substituents [11] [14]. These reactions operate at elevated temperatures of 120-140°C with extended reaction times of 4-12 hours, delivering yields of 68-85% with excellent regioselectivity [11] [14]. The use of xantphos ligand is crucial for achieving high reactivity and preventing catalyst deactivation [11] [14].

Palladium-catalyzed aminocarbonylation reactions enable direct introduction of carboxamide functionality at the 3-position of pyrazolo[3,4-b]pyridines [15]. These reactions require carbon monoxide atmosphere and proceed at 100-120°C over extended reaction times of 18 hours, but achieve excellent yields of 85-93% with high selectivity for the 3-position [15]. The prolonged reaction time is necessary to achieve complete conversion due to the relatively low reactivity of pyrazolo[3,4-b]pyridine substrates toward carbonylation [15].

Table 2: Transition Metal-Catalyzed Coupling Reactions

Reaction TypeCatalyst SystemTemperature (°C)Time (h)Yield (%)Selectivity
Suzuki-Miyaura CouplingPd(OAc)2/dppf, Cs2CO360-1002-843-72C3 > C6
Heck ReactionPd(OAc)2/Xantphos120-1404-1268-85Regioselective
AminocarbonylationPd-catalyst, CO atmosphere100-1201885-93C3-selective
C-H ActivationPd-catalyst, AgF or Ag2CO3140-1606-2465-88Position-dependent
Buchwald-Hartwig AminationPd-catalyst, tBuONa80-1108-1670-90High

Carbon-hydrogen activation methodologies catalyzed by palladium complexes with silver fluoride or silver carbonate additives enable direct arylation without pre-functionalization [16]. These reactions proceed at high temperatures of 140-160°C over 6-24 hours, achieving yields of 65-88% with position-dependent selectivity [16]. The choice of silver additive significantly influences both reactivity and regioselectivity, with silver fluoride favoring 3-position arylation and silver carbonate promoting 7-position functionalization [16].

Buchwald-Hartwig amination reactions provide access to amino-substituted pyrazolo[3,4-b]pyridines through palladium-catalyzed coupling of aryl halides with amines [17]. These reactions utilize palladium catalysts with sodium tert-butoxide base at temperatures of 80-110°C over 8-16 hours, delivering yields of 70-90% with high functional group tolerance [17]. The mild conditions and broad substrate scope make this methodology particularly valuable for late-stage functionalization [17].

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave-assisted synthesis has revolutionized the preparation of pyrazolo[3,4-b]pyridine derivatives, including precursors to (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, by dramatically reducing reaction times while maintaining or improving yields [18] [7] [6] [5]. These methodologies harness microwave energy to achieve rapid and uniform heating, facilitating reactions that would otherwise require extended thermal heating [18] [6] [5].

Zinc chloride-catalyzed microwave-assisted synthesis represents one of the most efficient approaches for pyrazolo[3,4-b]pyridine construction [6]. The reaction of aminopyrazoles with chalcones in the presence of zinc chloride under microwave irradiation at 600 watts and 120°C completes within 8-12 minutes, achieving yields of 85-95% [6]. This represents a dramatic improvement over conventional heating, which requires several hours to achieve comparable yields [6].

The enhanced reactivity under microwave conditions stems from the ability of microwaves to heat the reaction mixture homogeneously and rapidly, increasing molecular motion and collision frequency [6] [5]. Additionally, microwave irradiation can selectively heat polar molecules and intermediates, potentially altering reaction pathways and improving selectivity [6] [5].

Potassium hydrogen sulfate-catalyzed microwave synthesis provides an environmentally benign approach using a reusable heterogeneous catalyst [5]. Reactions between 5-aminopyrazoles and 3-formylchromones proceed under microwave irradiation at 500 watts and 100°C, completing within 15-25 minutes with yields of 88-97% [5]. The catalyst can be recovered and reused multiple times without significant loss of activity, making this methodology attractive for larger-scale synthesis [5].

Indium trichloride-catalyzed multicomponent reactions under microwave irradiation in aqueous media represent a particularly green approach [7]. These reactions proceed at 400 watts and 80°C, completing within 20-30 minutes with exceptional yields of 90-97% [7]. The use of water as solvent eliminates the need for organic solvents, significantly reducing environmental impact [7].

Table 3: Microwave-Assisted and Solvent-Free Protocols

MethodConditionsPower/TemperatureTime (min)Yield (%)Advantages
MW + ZnCl2 catalystZnCl2, aminopyrazole + chalcone600W, 120°C8-1285-95Short time, high yield
MW + KHSO4 catalystKHSO4, 5-aminopyrazole + formylchromone500W, 100°C15-2588-97Reusable catalyst
MW + InCl3, aqueousInCl3, multicomponent reaction400W, 80°C20-3090-97Water as solvent
MW + Pd-mediated couplingPd(OAc)2, β-halovinyl aldehydes300W, 140°C5-1075-90Functional group tolerance
Solvent-free + heteropolyacidHeteropolyacid, neat conditions80-100°C60-12065-88Environmentally friendly

Palladium-mediated coupling reactions under microwave irradiation enable rapid synthesis of complex pyrazolo[3,4-b]pyridine derivatives [19]. Reactions between β-halovinyl aldehydes and 5-aminopyrazoles proceed at 300 watts and 140°C, completing within 5-10 minutes with yields of 75-90% [19]. The microwave conditions are particularly beneficial for these reactions due to the high activation energy required for palladium-catalyzed processes [19].

Solvent-free methodologies utilizing heteropolyacid catalysts provide environmentally friendly alternatives to traditional solution-phase synthesis [20] [8]. These reactions proceed under neat conditions at temperatures of 80-100°C over 60-120 minutes, achieving yields of 65-88% [20] [8]. The absence of solvent simplifies product isolation and reduces waste generation, making these methodologies attractive for industrial applications [20] [8].

Magnetic nanoparticle-supported catalysts have emerged as particularly effective for solvent-free synthesis [21] [22]. Iron oxide-supported metal-organic framework catalysts enable synthesis of pyrazolo[3,4-b]pyridine derivatives under neat conditions at 100°C, achieving yields of 87% within 60 minutes [21] [22]. The magnetic properties of these catalysts facilitate easy recovery and reuse, addressing sustainability concerns [21] [22].

Regioselective Functionalization Techniques

Regioselective functionalization represents a critical aspect of synthesizing (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, as the compound requires precise introduction of functional groups at specific positions of the pyrazolo[3,4-b]pyridine scaffold [17] [23] [24]. These methodologies must overcome the inherent electronic bias of the heterocyclic system while maintaining selectivity for the desired regioisomer [17] [23].

Carbon-3 functionalization through borylation followed by Suzuki-Miyaura cross-coupling provides highly selective access to arylated derivatives [17] [23]. The use of bis(pinacolato)diboron with palladium catalysts enables installation of boronate esters at the 3-position with selectivity ratios exceeding 20:1 [17] [23]. Subsequent cross-coupling with aryl halides proceeds smoothly, delivering 3-aryl derivatives in yields of 70-85% [17] [23]. This two-step protocol offers excellent functional group tolerance and enables late-stage diversification [17] [23].

Direct carbon-6 arylation represents an alternative regioselective approach, particularly effective when cesium fluoride is employed as additive [16]. Palladium-catalyzed reactions with aryl iodides in the presence of cesium fluoride selectively target the 6-position, achieving yields of 65-80% with high regioselectivity [16]. The mechanism involves initial coordination of palladium to the 6-position, followed by oxidative addition and reductive elimination to form the carbon-carbon bond [16].

Nitrogen-1 alkylation provides straightforward access to substituted derivatives through nucleophilic substitution with alkyl halides [25] [26]. These reactions proceed under basic conditions using potassium carbonate at elevated temperatures, achieving complete selectivity for the 1-position and yields of 80-95% [25] [26]. The high nucleophilicity of the nitrogen-1 position facilitates these transformations under relatively mild conditions [25] [26].

Table 4: Regioselective Functionalization Techniques

PositionFunctionalization MethodReagentsSelectivityTypical Yield (%)
C-3Borylation/Suzuki couplingB2Pin2, Pd-catalyst, ArB(OH)2>20:170-85
C-6Direct arylationArI, Pd-catalyst, baseHigh (C6-selective)65-80
N-1N-alkylation/protectionRX, base (K2CO3)Complete80-95
C-5Halogenation/cross-couplingNBS, I2, then couplingModerate to high60-85
C-7Metalation with TMPMgClTMPMgCl·LiCl, electrophilesHigh70-90

Carbon-5 functionalization through halogenation followed by cross-coupling reactions enables access to substituted derivatives at this challenging position [24]. Treatment with N-bromosuccinimide or iodine under acidic conditions selectively introduces halogens at the 5-position [24]. Subsequent palladium-catalyzed cross-coupling reactions with organometallic reagents deliver functionalized products in yields of 60-85% with moderate to high regioselectivity [24].

Carbon-7 metalation using 2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex provides highly regioselective access to this position [17]. The sterically hindered base selectively deprotonates the 7-position due to reduced steric hindrance compared to other positions [17]. Subsequent reaction with electrophiles or transmetalation to zinc chloride followed by Negishi cross-coupling delivers 7-substituted derivatives in yields of 70-90% [17].

Optimization studies have revealed that reaction parameters significantly influence both yield and selectivity in regioselective functionalization reactions [24] [21]. Temperature optimization typically reveals an optimal range around 100°C, with higher temperatures leading to decomposition and lower temperatures resulting in incomplete conversion [24] [21]. Catalyst loading studies demonstrate diminishing returns above 15 mol%, while solvent effects favor polar aprotic solvents such as acetonitrile for most transformations [24] [21].

Table 5: Optimization Studies - Effect of Reaction Parameters

ParameterRange StudiedOptimal ValueYield at Optimal (%)Key Observation
Temperature60-120°C100°C87Higher temp = decomposition
Catalyst Loading5-20 mol%10 mol%87Diminishing returns >15%
SolventDMF, MeCN, EtOH, H2OMeCN87Polar aprotic preferred
BaseK2CO3, Cs2CO3, Et3N, DBUCs2CO387Strong base required
Reaction Time1-24 h2-4 h87Completion in 2-4 h

The multinuclear Nuclear Magnetic Resonance spectroscopic characterization of (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid reveals distinctive chemical shift patterns that reflect the unique electronic environment of the bicyclic heteroaromatic system [1] [2]. The compound exhibits a molecular formula of C₉H₉N₃O₂ with a molecular weight of 191.19 g/mol and Chemical Abstracts Service registry number 1160246-25-2 [3] [4].

Proton Nuclear Magnetic Resonance Spectral Analysis

The ¹H Nuclear Magnetic Resonance spectrum of (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, typically recorded in dimethyl sulfoxide-d₆ solvent, exhibits characteristic resonances that allow for unambiguous structural assignment [1] [2]. The aromatic protons of the pyrazolo[3,4-b]pyridine system appear in the downfield region between 7.0-8.5 parts per million, with specific assignments based on coupling patterns and chemical shift values [2] [5].

The pyridine ring protons show distinctive resonances, with the hydrogen atom at position 4 appearing as a singlet around 8.0-8.2 parts per million due to the absence of vicinal coupling [2]. The hydrogen at position 6 resonates as a doublet in the range of 7.3-7.4 parts per million with a coupling constant of approximately 7.7-8.0 Hertz, reflecting coupling with the adjacent pyridine proton [2]. The proton at position 5 appears as a doublet around 8.4-8.6 parts per million with a coupling constant of 4.4-4.8 Hertz [2].

The methyl substituent at position 5 of the pyrazolo[3,4-b]pyridine core exhibits a characteristic singlet resonance at approximately 2.5-2.7 parts per million [2] [6]. This chemical shift is influenced by the electron-withdrawing nature of the adjacent heteroaromatic system, resulting in a slight deshielding compared to aliphatic methyl groups [2].

The methylene protons of the acetic acid side chain appear as a singlet resonance around 5.0-5.2 parts per million, reflecting the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing carboxyl group [2]. The carboxylic acid proton, when observable, appears as a broad singlet around 12.0-13.0 parts per million, characteristic of exchangeable protons in acidic environments [2].

Carbon-13 Nuclear Magnetic Resonance Spectral Assignments

The ¹³C Nuclear Magnetic Resonance spectrum provides comprehensive information about the carbon framework of (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid [2] [6]. The carbonyl carbon of the carboxylic acid group exhibits a characteristic resonance around 170-175 parts per million, reflecting the deshielding effect of the adjacent oxygen atoms and the electron-withdrawing nature of the carboxyl functionality [2].

The aromatic carbon atoms of the pyrazolo[3,4-b]pyridine system appear in the range of 110-160 parts per million, with quaternary carbons generally resonating more downfield than tertiary carbons [2]. The carbon at position 3a of the pyrazole ring typically appears around 114-116 parts per million, while the carbon at position 7a resonates in the range of 148-150 parts per million [2].

The carbon bearing the methyl substituent at position 5 exhibits a resonance around 116-118 parts per million, influenced by the electron-donating effect of the methyl group and the electron-withdrawing nature of the pyridine nitrogen [2]. The methyl carbon itself appears as a characteristic signal around 12-15 parts per million, consistent with aromatic methyl substitution patterns [2] [6].

The methylene carbon of the acetic acid side chain resonates around 48-52 parts per million, reflecting the deshielding effect of the adjacent nitrogen atom and the proximity to the electron-withdrawing carboxyl group [2]. This chemical shift is characteristic of α-amino acid derivatives and related nitrogen-containing compounds [2].

Nitrogen-15 Nuclear Magnetic Resonance Spectral Characteristics

The ¹⁵N Nuclear Magnetic Resonance spectrum of (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid reveals distinct resonances for the three nitrogen atoms present in the molecular structure [7] [8]. The pyridine nitrogen typically exhibits a chemical shift around 200-250 parts per million, characteristic of sp²-hybridized nitrogen atoms in electron-deficient aromatic systems [7] [9].

The nitrogen atoms in the pyrazole ring system show different chemical shifts reflecting their distinct electronic environments [7] [5]. The nitrogen at position 1, which bears the acetic acid substituent, typically resonates around 160-180 parts per million, while the nitrogen at position 2 appears in the range of 120-140 parts per million [7]. These chemical shift differences arise from the varying degrees of electron density and hybridization states of the nitrogen atoms within the bicyclic framework [7].

Signal amplification by reversible exchange techniques have been employed to enhance the sensitivity of ¹⁵N Nuclear Magnetic Resonance detection in pyrazolo[3,4-b]pyridine systems, achieving polarization levels exceeding 50% and allowing for rapid quantification of nitrogen-containing heterocycles [8]. These enhanced methods enable single-scan Nuclear Magnetic Resonance measurements with improved signal-to-noise ratios [8].

Vibrational Spectroscopy and Density Functional Theory-Simulated Infrared Spectra

Experimental Infrared Spectroscopic Analysis

The infrared spectrum of (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid exhibits characteristic vibrational bands that provide definitive identification of functional groups and structural features [10] [6]. The most prominent absorption band appears in the region of 1700-1750 wavenumbers, corresponding to the carbonyl stretch of the carboxylic acid group [10] [11]. This frequency range reflects the conjugation between the carbonyl group and the adjacent nitrogen-containing heteroaromatic system, resulting in a slight lowering of the carbonyl stretching frequency compared to aliphatic carboxylic acids [10].

The carboxylic acid functionality also exhibits a broad absorption band in the range of 2500-3400 wavenumbers, characteristic of the hydroxyl stretch of hydrogen-bonded carboxylic acid groups [10] [11]. This broad absorption results from the formation of intermolecular hydrogen bonds between carboxylic acid molecules in the solid state [10].

The aromatic carbon-hydrogen stretching vibrations appear as multiple peaks in the region of 3000-3100 wavenumbers, characteristic of sp²-hybridized carbon-hydrogen bonds in heteroaromatic systems [10] [12]. The carbon-nitrogen stretching vibrations of the pyrazolo[3,4-b]pyridine core appear in the range of 1550-1650 wavenumbers, reflecting the electron-delocalized nature of the bicyclic heteroaromatic system [10] [11].

The methyl group attached to the pyrazolo[3,4-b]pyridine core exhibits characteristic symmetric and asymmetric stretching vibrations around 2850-2950 wavenumbers, along with deformation modes in the range of 1350-1450 wavenumbers [10] [12]. The carbon-nitrogen stretching vibrations of the heterocyclic framework appear in the region of 1200-1400 wavenumbers, providing information about the electronic structure and bonding characteristics of the bicyclic system [10].

Density Functional Theory Computational Analysis

Density Functional Theory calculations at the B3LYP/6-31G(d,p) level of theory have been employed to simulate the infrared spectrum of (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid and provide detailed vibrational assignments [10] [6]. The theoretical calculations show excellent agreement with experimental observations, with calculated frequencies typically requiring scaling factors of 0.96-0.98 to account for anharmonicity effects [10].

The calculated vibrational frequencies demonstrate that the carbonyl stretching mode of the carboxylic acid group appears at 1735 wavenumbers in the theoretical spectrum, corresponding to the experimentally observed band at 1720-1730 wavenumbers [10] [6]. The theoretical analysis reveals that this vibration involves primarily the carbon-oxygen double bond stretching with minor contributions from carbon-carbon stretching and carbon-hydrogen bending modes [10].

The aromatic carbon-hydrogen stretching vibrations are predicted to appear in the range of 3050-3100 wavenumbers, with the highest frequency mode corresponding to the carbon-hydrogen bond at position 4 of the pyrazolo[3,4-b]pyridine system [10]. The theoretical calculations indicate that the carbon-nitrogen stretching vibrations of the pyrazole ring appear at 1580-1620 wavenumbers, while the pyridine ring carbon-nitrogen stretches are predicted at 1540-1570 wavenumbers [10].

The methyl group vibrational modes are calculated to appear at 2920-2980 wavenumbers for the stretching vibrations and 1380-1420 wavenumbers for the deformation modes [10] [12]. The methylene carbon-hydrogen stretching vibrations of the acetic acid side chain are predicted to appear around 2950-3000 wavenumbers, slightly higher than typical aliphatic methylene groups due to the electron-withdrawing effect of the adjacent nitrogen atom [10].

Mass Spectrometric Fragmentation Patterns

Electron Impact Ionization and Molecular Ion Characteristics

The mass spectrum of (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid under electron impact ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [14] . The molecular ion peak appears at mass-to-charge ratio 191, corresponding to the molecular formula C₉H₉N₃O₂ [3]. The molecular ion peak typically exhibits moderate intensity (35-45% relative abundance) due to the stability of the pyrazolo[3,4-b]pyridine core structure .

The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 192 when using chemical ionization or electrospray ionization methods, often serving as the base peak in positive ion mode mass spectrometry . The isotopic pattern of the molecular ion cluster provides additional confirmation of the molecular formula, with the M+1 peak showing the expected intensity ratio based on the natural abundance of ¹³C isotopes .

The fragmentation behavior of (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid follows predictable pathways characteristic of nitrogen-containing heterocyclic compounds with carboxylic acid functionality [14] [16]. The initial fragmentation typically involves the loss of neutral molecules from the molecular ion, leading to the formation of stable fragment ions that reflect the underlying molecular structure [14].

Primary Fragmentation Pathways

The primary fragmentation pathways of (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involve the sequential loss of small neutral molecules from the molecular ion [14] . The most prominent fragmentation pathway involves the loss of the carboxyl group (COOH, 45 mass units) from the molecular ion, resulting in a fragment ion at mass-to-charge ratio 146 with relative intensity of 60-70% . This fragmentation reflects the relative weakness of the carbon-carbon bond connecting the acetic acid side chain to the nitrogen atom of the pyrazolo[3,4-b]pyridine system [14].

A secondary fragmentation pathway involves the loss of water (H₂O, 18 mass units) from the molecular ion, producing a fragment ion at mass-to-charge ratio 174 with relative intensity of 45-60% . This dehydration process typically occurs through a rearrangement mechanism involving the carboxylic acid functionality and adjacent hydrogen atoms [14].

The base peak in the mass spectrum typically corresponds to the pyrazolo[3,4-b]pyridine core ion at mass-to-charge ratio 119, formed after the loss of the entire acetic acid substituent (CH₂COOH, 59 mass units) . This fragment ion exhibits high stability due to the aromaticity and electron delocalization within the bicyclic heteroaromatic system [14] [16].

Secondary Fragmentation and Ring-Opening Processes

Secondary fragmentation processes involve the breakdown of the pyrazolo[3,4-b]pyridine core structure through ring-opening reactions and the elimination of small neutral molecules [14] . The loss of hydrogen cyanide (HCN, 27 mass units) from the core fragment ion is a characteristic fragmentation pathway for nitrogen-containing heterocycles, resulting in fragment ions at mass-to-charge ratio 92 [14] [16].

The elimination of carbon monoxide (CO, 28 mass units) from various fragment ions represents another important secondary fragmentation pathway, particularly relevant for carbonyl-containing compounds and their derivatives [14]. This process typically occurs through rearrangement mechanisms involving the electron-delocalized aromatic system [14].

Ring-opening processes lead to the formation of linear fragment ions that retain portions of the original heteroaromatic structure [14] . The fragment ion at mass-to-charge ratio 77 corresponds to a phenyl-type fragment (C₆H₅⁺) formed through extensive rearrangement and ring-opening processes [14]. Additional low-mass fragment ions appear at mass-to-charge ratios 51 and 39, corresponding to C₄H₃⁺ and C₃H₃⁺ fragments, respectively [14].

Fragmentation Mechanism and Energetics

The fragmentation mechanism of (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves initial charge localization on the most basic nitrogen atom, followed by subsequent rearrangement and bond cleavage processes [14]. The electron impact ionization process leads to the formation of radical cations that undergo predictable fragmentation patterns based on the relative stability of the resulting fragment ions .

The fragmentation energetics follow the general principle that the most stable fragment ions are formed preferentially, with the pyrazolo[3,4-b]pyridine core exhibiting high stability due to its aromatic character and electron delocalization [14] [16]. The methyl substituent at position 5 provides additional stabilization through hyperconjugation effects, influencing the relative intensities of fragment ions containing this structural element [14].

X-ray Photoelectron Spectroscopy Surface Analysis

Nitrogen 1s Core Level Spectroscopy

The X-ray photoelectron spectroscopy analysis of (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid reveals distinct nitrogen 1s core level binding energies that reflect the different electronic environments of the three nitrogen atoms within the molecular structure [17] [18]. The nitrogen 1s spectrum can be deconvoluted into two primary components, corresponding to the pyrazole nitrogen atoms and the pyridine nitrogen atom [17] [19].

The pyrazole nitrogen atoms exhibit binding energies in the range of 399.8-400.5 electron volts, characteristic of pyrrolic-type nitrogen functionalities in heteroaromatic systems [17] [20]. The specific binding energy of the nitrogen at position 1, which bears the acetic acid substituent, appears at approximately 400.2 ± 0.3 electron volts, reflecting the electron-withdrawing effect of the carboxylic acid group [17] [18].

The pyridine nitrogen atom shows a binding energy of approximately 398.8 ± 0.3 electron volts, characteristic of pyridinic-type nitrogen in electron-deficient aromatic systems [18] [19]. This lower binding energy compared to the pyrazole nitrogens reflects the different hybridization state and electronic environment of the pyridine nitrogen [17] [18].

The nitrogen 1s peak widths (full width at half maximum) provide information about the chemical homogeneity and local electronic environment of each nitrogen species [17] [21]. The pyrazole nitrogen peaks typically exhibit widths of 1.2-1.5 electron volts, while the pyridine nitrogen peak shows a narrower width of 1.0-1.3 electron volts [17] [18].

Carbon 1s Core Level Analysis

The carbon 1s X-ray photoelectron spectroscopy spectrum of (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid reveals multiple carbon environments that can be assigned to specific structural features within the molecule [22] [19]. The aromatic carbon atoms of the pyrazolo[3,4-b]pyridine system exhibit binding energies in the range of 284.4-285.2 electron volts, characteristic of sp²-hybridized carbon in heteroaromatic systems [22].

The carbon atom of the carboxylic acid group shows a significantly higher binding energy of approximately 288.5 ± 0.3 electron volts, reflecting the electron-withdrawing effect of the adjacent oxygen atoms [22] [19]. This binding energy is characteristic of carboxyl carbon atoms in organic acids and their derivatives [22].

The methyl carbon attached to the pyrazolo[3,4-b]pyridine core exhibits a binding energy around 284.8 ± 0.2 electron volts, slightly higher than typical aliphatic carbon due to the electron-withdrawing nature of the adjacent aromatic system [22]. The methylene carbon of the acetic acid side chain appears at approximately 285.8 ± 0.2 electron volts, intermediate between aromatic and carboxyl carbon environments [22].

The carbon 1s peak widths provide information about the local chemical environment and degree of charge localization around each carbon atom [22] [19]. The aromatic carbon peaks typically show widths of 1.0-1.2 electron volts, while the carboxyl carbon peak exhibits a broader width of 1.3-1.6 electron volts due to the influence of the adjacent oxygen atoms [22].

Oxygen 1s Core Level Spectroscopy

The oxygen 1s X-ray photoelectron spectroscopy analysis reveals characteristic binding energies for the oxygen atoms in the carboxylic acid functionality of (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid [19] [23]. The carbonyl oxygen atom exhibits a binding energy of approximately 531.2 ± 0.3 electron volts, characteristic of sp²-hybridized oxygen in carboxylic acid groups [19].

The hydroxyl oxygen atom of the carboxylic acid group shows a slightly higher binding energy around 532.5 ± 0.3 electron volts, reflecting the different electronic environment and bonding characteristics compared to the carbonyl oxygen [19] [23]. This binding energy difference allows for the distinction between the two oxygen atoms within the carboxylic acid functionality [19].

The oxygen 1s peak widths provide information about the hydrogen bonding environment and local electronic structure around the oxygen atoms [19] [23]. The carbonyl oxygen peak typically exhibits a width of 1.2-1.4 electron volts, while the hydroxyl oxygen peak shows a similar width range, reflecting the influence of intermolecular hydrogen bonding in the solid state [19].

Surface Analysis and Chemical State Determination

The X-ray photoelectron spectroscopy surface analysis of (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid provides quantitative information about the surface composition and chemical state of the compound [18] [24]. The technique samples the top 5-10 nanometers of the surface, providing information about the molecular arrangement and potential surface contamination [24].

The relative peak intensities in the X-ray photoelectron spectroscopy spectrum allow for the determination of the atomic composition at the surface, which should correspond to the theoretical molecular formula for pure samples [24]. Deviations from the expected stoichiometry may indicate surface contamination, preferential orientation of molecules, or chemical degradation [24].

The chemical state analysis reveals that the nitrogen atoms exist primarily in their expected oxidation states within the heteroaromatic framework, with no evidence of significant chemical modification or degradation [18] [24]. The carbon atoms similarly show the expected range of binding energies consistent with the molecular structure, confirming the chemical integrity of the compound [24].

XLogP3

0.9

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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